N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c30-23(25-8-9-27-14-17-32-18-15-27)24(31)26-19-21(22-7-4-16-33-22)29-12-10-28(11-13-29)20-5-2-1-3-6-20/h1-7,16,21H,8-15,17-19H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXMHAQIJKNLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound notable for its potential biological activity. This compound features a unique structural framework that includes a furan ring, a phenylpiperazine moiety, and an oxalamide functional group. These characteristics suggest significant interactions with various biological targets, particularly in the context of pharmacological applications related to neurological disorders.
Structural Overview
The molecular formula of this compound is , with a molecular weight of approximately 426.5 g/mol. The structural features of this compound are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C23H30N4O4 |
| Molecular Weight | 426.5 g/mol |
| Structural Components | Furan ring, phenylpiperazine, oxalamide |
| CAS Number | 877631-66-8 |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies indicate that it may interact with serotonin receptors and other targets involved in mood regulation and anxiety pathways. Although the exact mechanisms remain under investigation, the compound's structural similarities to known psychoactive agents suggest potential efficacy in treating neurological disorders.
Pharmacological Applications
Research has indicated that compounds containing furan and phenylpiperazine structures often exhibit diverse biological activities, including:
- Antidepressant Effects : The modulation of serotonin pathways positions this compound as a candidate for further exploration in the treatment of depression and anxiety disorders.
- Antimicrobial Properties : Similar furan derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Case Studies and Research Findings
Several studies have explored the biological implications of furan-based compounds, providing insights into their pharmacological potential:
- Antibacterial Activity : A study highlighted that derivatives of furan demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound could similarly exhibit antimicrobial properties.
- Cancer Research : In another study, furan derivatives were evaluated for their inhibitory effects on human cervical cancer cells (HeLa cells). Some conjugates showed remarkable inhibitory activity, indicating that modifications to the furan structure can enhance anticancer properties .
- Anti-inflammatory Potential : Compounds with similar oxalamide structures have been studied for their anti-inflammatory effects, particularly as selective COX-2 inhibitors. This highlights a pathway through which this compound might exert therapeutic benefits .
Comparative Analysis with Similar Compounds
To better understand the unique biological properties of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide | Lacks phenylpiperazine group | Limited activity documented |
| N1,N2-bis(furan-2-ylmethyl)oxalamide | Similar oxalamide core | Moderate antibacterial activity |
| N1-(4-fluorobenzyl)-N2-(indolin-1-yl)oxalamide | Incorporates indole structure | Notable anticancer effects |
The presence of both furan and phenylpiperazine groups in this compound enhances its potential biological activity compared to structurally similar compounds.
Q & A
Q. What are the critical steps and conditions for synthesizing N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide?
The synthesis involves multi-step coupling reactions, typically using carbodiimide reagents (e.g., DCC) and activators like HOBt to form the oxalamide bond. Key steps include:
- Intermediate preparation : Synthesis of furan-2-yl and 4-phenylpiperazine-containing precursors.
- Coupling conditions : Reactions under inert atmospheres (N₂/Ar) at 0–25°C to minimize side reactions.
- Purification : Column chromatography or crystallization to achieve >95% purity .
Q. Which analytical techniques are essential for confirming the molecular structure of this compound?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity of furan, piperazine, and morpholinoethyl groups.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and stereochemistry .
Q. How can researchers assess the initial biological activity of this compound?
Begin with in vitro assays targeting receptors or enzymes associated with the structural motifs (e.g., GPCRs for piperazine derivatives). Examples:
- Enzyme inhibition assays (e.g., kinase or protease inhibition).
- Cell viability assays (e.g., MTT in cancer cell lines).
- Binding affinity studies (e.g., radioligand displacement for neurotransmitter receptors) .
Advanced Research Questions
Q. What methodologies optimize reaction conditions to improve synthesis yield and scalability?
Use Design of Experiments (DOE) to systematically vary parameters:
- Temperature : Test ranges (e.g., 0°C vs. room temperature) to balance reaction rate and side-product formation.
- Solvent polarity : Compare DMF, THF, or dichloromethane for solubility and coupling efficiency.
- Catalyst loading : Optimize stoichiometry of coupling agents (e.g., DCC/HOBt) to reduce waste .
Q. How should researchers address contradictory bioactivity data across studies?
- Orthogonal assays : Validate results using independent methods (e.g., SPR vs. fluorescence polarization).
- Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors.
- Structural confirmation : Re-analyze batches with NMR to ensure consistency in stereochemistry .
Q. What strategies elucidate the compound’s mechanism of action (MoA)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., serotonin receptors).
- Computational docking : Map interactions using software like AutoDock to predict binding sites on protein structures.
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be enhanced?
- Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) or prodrug moieties.
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.
- Co-solvent systems : Use cyclodextrins or lipid-based carriers for in vivo studies .
Q. What approaches guide structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with halogenated phenyl rings or altered morpholinoethyl chains.
- Bioisosteric replacement : Replace furan with thiophene or pyridine to assess electronic effects.
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using QSAR models .
Q. How can solubility challenges in formulation be methodologically addressed?
Q. What experimental validations confirm target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
